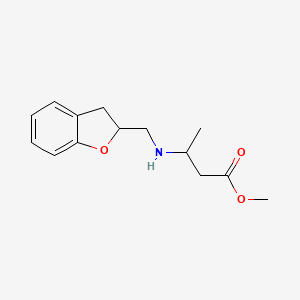![molecular formula C13H17NO3S B7559261 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid, also known as TTA, is a chemical compound that has found its application in scientific research. TTA is a potent and selective agonist for the G protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells. This receptor plays a crucial role in glucose-stimulated insulin secretion and is, therefore, a promising target for the treatment of type 2 diabetes.
作用機序
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid acts as an agonist for GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Upon binding of 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid to GPR40, a signaling cascade is initiated that leads to the release of insulin from beta cells. This mechanism of action is similar to that of other insulin secretagogues, such as sulfonylureas. However, 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has been shown to have a more selective and potent effect on insulin secretion than sulfonylureas.
Biochemical and Physiological Effects:
In addition to its effect on insulin secretion, 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has also been shown to have other biochemical and physiological effects. 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has been shown to increase the expression of genes involved in fatty acid metabolism and to promote the uptake of fatty acids into adipocytes. 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has also been shown to have anti-inflammatory effects and to reduce the levels of pro-inflammatory cytokines in adipose tissue.
実験室実験の利点と制限
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has several advantages as a research tool. It is a potent and selective agonist for GPR40, which makes it a useful tool for studying the function of this receptor. 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid is also relatively stable and can be easily synthesized in the laboratory. However, 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid also has some limitations. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. In addition, 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid. One area of research is the development of more stable and selective agonists for GPR40. This could lead to the development of more effective therapeutic agents for the treatment of type 2 diabetes. Another area of research is the study of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, the development of more specific and sensitive assays for the measurement of 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid in biological samples could improve the accuracy and reproducibility of experimental results.
合成法
The synthesis of 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid is a multi-step process that involves the reaction of 2-acetylthiophene with piperidine, followed by the acetylation of the resulting product with acetic anhydride. The final step involves the oxidation of the acetic acid moiety to yield 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid. This synthesis method has been described in detail in several research articles and is a reliable and reproducible method for the preparation of 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid.
科学的研究の応用
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Several studies have shown that 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid can improve glucose-stimulated insulin secretion in vitro and in vivo. 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition to its potential as a therapeutic agent, 2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid has also been used as a research tool to study the function of GPR40 and its role in glucose homeostasis.
特性
IUPAC Name |
2-[1-(2-thiophen-2-ylacetyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(9-11-5-3-7-18-11)14-6-2-1-4-10(14)8-13(16)17/h3,5,7,10H,1-2,4,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLUJTAWKMQXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)